

# laboratory synthesis of sodium percarbonate from sodium carbonate and H<sub>2</sub>O<sub>2</sub>

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sodium percarbonate

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## Application Note & Protocol: Laboratory Synthesis of Sodium Percarbonate

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Sodium percarbonate** (2Na<sub>2</sub>CO<sub>3</sub>·3H<sub>2</sub>O<sub>2</sub>) is a stable, solid source of hydrogen peroxide with significant applications in organic synthesis, as an eco-friendly bleaching agent, and in various cleaning formulations.[1][2] Its utility in drug development may extend to controlled release of an oxidizing agent or in specific synthetic pathways requiring an anhydrous source of H<sub>2</sub>O<sub>2</sub> in organic solvents.[1] This document provides a detailed protocol for the laboratory-scale synthesis of **sodium percarbonate** from sodium carbonate and hydrogen peroxide. The procedure emphasizes the use of stabilizers to enhance product stability and outlines methods for characterization to ensure purity and active oxygen content.

### Introduction

**Sodium percarbonate** is an adduct of sodium carbonate and hydrogen peroxide, typically existing in a stable, crystalline form.[1] When dissolved in water, it dissociates into sodium carbonate and hydrogen peroxide, providing a convenient and safer alternative to handling concentrated aqueous solutions of hydrogen peroxide.[1][3][4] The synthesis involves the reaction of sodium carbonate with hydrogen peroxide, often in an aqueous medium, followed by crystallization.[4][5] Key challenges in the synthesis include achieving a high yield of a

stable product, which is often addressed by the addition of stabilizers and the control of reaction conditions.[\[6\]](#)[\[7\]](#)

This protocol details a wet crystallization method, which is a common approach for laboratory preparations.[\[8\]](#)[\[9\]](#) It incorporates the use of stabilizers to prevent the premature decomposition of hydrogen peroxide, which can be catalyzed by trace metal impurities.[\[10\]](#)[\[11\]](#)

## Materials and Equipment

Materials	Equipment
Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ), anhydrous, A.R. grade	Beakers and Erlenmeyer flasks
Hydrogen Peroxide ( $\text{H}_2\text{O}_2$ ), 30% (w/w) solution	Magnetic stirrer with stir bar
Magnesium Sulfate Heptahydrate ( $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$ )	Ice bath
Sodium Silicate solution (Water Glass)	Buchner funnel and filter paper
Sodium Chloride ( $\text{NaCl}$ )	Vacuum flask
Distilled or Deionized Water	Drying oven or desiccator
Potassium Permanganate ( $\text{KMnO}_4$ ), 0.1 N standard solution	Burette and titration setup
Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ), 1 M solution	Analytical balance

## Experimental Protocol

### Preparation of Stabilized Hydrogen Peroxide Solution

- In a 250 mL beaker, combine 0.325 g of magnesium sulfate heptahydrate with 20 mL of 30% (w/w) hydrogen peroxide solution.[\[12\]](#)
- Stir the mixture gently until the magnesium sulfate is completely dissolved.
- Cool the solution in an ice bath.

## Synthesis of Sodium Percarbonate

- In a separate 500 mL beaker, dissolve 10 g of anhydrous sodium carbonate and 0.175 g of sodium silicate in 17.5 mL of distilled water.[\[12\]](#)
- Place this beaker in an ice bath on a magnetic stirrer and begin gentle stirring. The temperature of the solution should be maintained between 10-20°C.[\[8\]](#)[\[11\]](#)
- Slowly add the chilled, stabilized hydrogen peroxide solution from step 3.1 to the sodium carbonate solution dropwise over a period of 15-20 minutes. A white precipitate of **sodium percarbonate** will form.
- After the addition is complete, continue to stir the slurry in the ice bath for another 30-60 minutes to ensure complete crystallization.[\[9\]](#)
- To increase the yield, add 20 g of sodium chloride as a salting-out agent to the reaction mixture and stir for an additional 15 minutes.[\[8\]](#)[\[9\]](#)

## Isolation and Drying of the Product

- Isolate the crystalline **sodium percarbonate** by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of ice-cold distilled water to remove any unreacted starting materials and soluble impurities.
- Dry the product in a desiccator over a suitable drying agent or in a drying oven at a temperature not exceeding 60-65°C to prevent decomposition.[\[12\]](#)
- Weigh the final product and calculate the percentage yield.

## Characterization

### Determination of Active Oxygen Content

The active oxygen content of the synthesized **sodium percarbonate** can be determined by titration with a standardized potassium permanganate solution.[\[13\]](#)

- Accurately weigh approximately 0.2 g of the dried **sodium percarbonate** and dissolve it in 100 mL of distilled water in an Erlenmeyer flask.

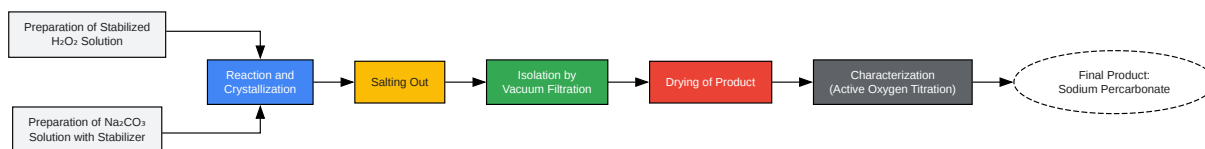
- Acidify the solution by adding 20 mL of 1 M sulfuric acid.
- Titrate the solution with a standardized 0.1 N potassium permanganate solution until a faint, persistent pink color is observed.[13]
- Record the volume of  $\text{KMnO}_4$  solution used and calculate the active oxygen content.

## Data Presentation

Parameter	Theoretical Value	Experimental Value
Reactants		
Sodium Carbonate (g)	10.0	10.0
30% Hydrogen Peroxide (mL)	20.0	20.0
Product		
Theoretical Yield of $2\text{Na}_2\text{CO}_3 \cdot 3\text{H}_2\text{O}_2$ (g)	14.81	-
Actual Yield (g)	-	Record experimental value here
Percentage Yield (%)	-	Calculate based on actual yield
Analysis		
Active Oxygen Content (%)	15.28	Calculate from titration
Purity (%)	100	Calculate based on active oxygen content

Note: The theoretical yield is calculated based on sodium carbonate as the limiting reagent.

## Workflow and Diagrams



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Caption: Experimental workflow for the synthesis of **sodium percarbonate**.

## Safety Precautions

- Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye irritation or burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
- The reaction is exothermic; therefore, maintaining a low temperature with an ice bath is crucial to prevent the decomposition of hydrogen peroxide.
- Sodium percarbonate** is an oxidizing solid. Avoid contact with combustible materials.

## Conclusion

This protocol provides a reliable method for the laboratory synthesis of stabilized **sodium percarbonate**. The procedure is straightforward and utilizes common laboratory reagents and equipment. The synthesized product can be characterized to determine its purity and active oxygen content, ensuring its suitability for various research and development applications. The stability of the final product is enhanced through the incorporation of stabilizers during the synthesis process.[6]

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- To cite this document: BenchChem. [laboratory synthesis of sodium percarbonate from sodium carbonate and H<sub>2</sub>O<sub>2</sub>]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100135#laboratory-synthesis-of-sodium-percarbonate-from-sodium-carbonate-and-h-o]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)